1-(cyclopentylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide -

1-(cyclopentylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide

Catalog Number: EVT-3937251
CAS Number:
Molecular Formula: C23H30N4O2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole []

  • Compound Description: This compound is a 4,5-dihydrooxazole derivative synthesized through a nucleophilic substitution reaction involving an O-tosyl oxazoline derivative. Its structure has been confirmed using NMR spectroscopy, MS data, and elemental analysis. []

2. 1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one, N2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]hydrazone []

  • Compound Description: This compound is a hydrazone derivative synthesized through the reaction of 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, hydrazone with (3,5-dimethyl-1H-pyrazol-1-yl)methanol. It has been used as a ligand to form Cu(II), Co(II), and Ni(II) complexes. These complexes exhibit enhanced antimicrobial activity compared to the free ligand. []

3. 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone []

  • Compound Description: This compound is a triazole derivative whose crystal structure has been determined by single-crystal X-ray diffraction. It displays moderate fungicidal activity. []

4. (4-(3',5'-Dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II) []

  • Compound Description: This compound is a copper(II) complex with a pyrazolylpyrimidine ligand. It exhibits polymorphism, simultaneously crystallizing in green, emerald green, and orange forms with slight variations in molecular structures and different π-π stacking arrangements. []

5. (3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate []

  • Compound Description: This quaternary ammonium betaine displays exceptional potency and selectivity for the αvβ6 integrin receptor over other αv integrins in cell adhesion assays. Its synthesis involves a remarkably stereoselective methylation step. []

6. 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPT) []

  • Compound Description: BPT is a s-triazine type ligand used to synthesize a novel 1D Ni(II) coordination polymer. It undergoes acid-mediated hydrolysis to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol (MPT) during the complex formation. []

7. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol (MPT) []

  • Compound Description: MPT is formed through the acid-mediated hydrolysis of BPT and acts as a bidentate NN-chelate ligand in the synthesized Ni(II) coordination polymer. The resulting complex exhibits antibacterial and antifungal properties and displays cytotoxic activities against specific cancer cell lines. []

8. 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl]propanedioate (ppmp) []

  • Compound Description: ppmp acts as a bridging ligand in the formation of a two-dimensional polymeric structure with sodium ions. []

9. N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) []

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. This compound exhibits high binding affinity and functional cAMP activity, effectively blunting glucagon-induced glucose elevation in preclinical models. []

10. 2,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (bdmpp) []

  • Compound Description: bdmpp serves as a versatile ligand, forming various homo- and heterometallic coordination oligomers and polymers with CuII. These complexes exhibit diverse structures, including dimers, 1D linear and spiral chains, and trinuclear sandwich structures, and their redox properties have been investigated using cyclic voltammetry. []

11. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline []

  • Compound Description: The molecular conformation of this compound is stabilized by an intramolecular C—H⋯N interaction, and its crystal structure reveals intermolecular C—H⋯π interactions. []

12. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone []

  • Compound Description: This compound is synthesized by reacting (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone. []

13. Bis(2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl))amine Derivatives []

  • Compound Description: A series of copper(II) complexes containing the bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety exhibit potent anticancer activity. These complexes demonstrate significant cytotoxicity against various human cancer cell lines, exceeding the potency of cisplatin in some cases. []

14. 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine []

  • Compound Description: This compound's crystal structure is characterized by non-classical intramolecular C—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions. []

15. 1,2-Dihydro-2,3-dimethyl-1-phenyl-4H-pyrazolo[4,3-e][1,2,4]triazin-5(6H)-one []

  • Compound Description: This compound is synthesized using an eco-friendly microwave irradiation technique and its structure is confirmed by IR, 1H-NMR, and mass spectral data. []

16. 4-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)diazenyl)-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one []

  • Compound Description: This compound is synthesized through an eco-friendly microwave irradiation method. Its structure is confirmed using IR, 1H-NMR, and mass spectral data. []

17. Bis(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)methane (bzdmpzm) []

  • Compound Description: bzdmpzm acts as a ligand in the formation of a dimeric copper complex and a 1D polymeric copper complex with distinct luminescent properties. []

18. N 1,N 4-Bis((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene) succinohydrazide []

  • Compound Description: This compound serves as a dibasic hexadentate ligand, forming complexes with various transition metal ions. These complexes exhibit distorted octahedral geometries and show moderate to mild inhibitory effects against specific bacterial and fungal strains, unlike the inactive parent ligand. []

19. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide [, ]

  • Compound Description: This compound exists in two monoclinic polymorphic forms with distinct crystal packing arrangements. In both polymorphs, the oxime and amide groups are anti with respect to the C—C bond, and intermolecular hydrogen bonding plays a key role in crystal stabilization. [, ]

20. 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine []

  • Compound Description: This compound is a ligand that forms a copper(II) complex with a distorted square-pyramidal geometry. The complex's crystal structure reveals interesting hydrogen bonding patterns involving the NH2 group and Cu···Cl contacts. []

21. 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene (H2BDMPX) []

  • Compound Description: H2BDMPX is a flexible, pyrazole-based ligand that forms coordination polymers with late transition metals, resulting in thermally robust materials. These compounds exhibit interesting porosity properties, showcasing a "porosity without pores" phenomenon attributed to framework flexibility. []

22. 2-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoic acid []

  • Compound Description: This compound acts as a bridging ligand in the formation of a copper(II) coordination polymer with a one-dimensional chain structure. []

23. Bis-[1-N,7-N, pyrazolo tetraethoxyphthalimido{-4-(3,5-Dimethyl-4-(spiro-3-methylpyazolo)-1,7-dihydro-1H-dipyrazolo[3,4-b;4',3'-e]pyridin-8-yl)}]p-disubstituted phenyl compounds []

  • Compound Description: These compounds have been identified as potential SGK1 inhibitors through computational studies. They demonstrate strong binding affinities to the SGK1 protein, suggesting their potential as therapeutic agents for cancer and other related diseases. []

24. (E)-1-(4-{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone []

  • Compound Description: This compound is synthesized by reacting the corresponding β-diketohydrazone with substituted arylhydrazines in an acidic environment. Its crystal structure is characterized by weak intermolecular interactions, including C-H...O, C-H...π, and π-π contacts, as well as unusual trifurcated C-Cl...Cl-C contacts. []

25. (E)-1-(4-Chlorophenyl)-3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]-1H-pyrazole []

  • Compound Description: This compound is synthesized through the reaction of a specific β-diketohydrazone with substituted arylhydrazines under acidic conditions. Its crystal structure is stabilized by a combination of weak intermolecular interactions, including C-H...O, C-H...π, and π-π interactions, along with unusual trifurcated C-Cl...Cl-C contacts. []

26. Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate dihydrate []

  • Compound Description: This compound features a dihydropyridine ring in a flattened boat conformation. It forms a two-dimensional network in its crystal structure due to various hydrogen bonds, including N—H⋯O, O—H⋯O, O—H⋯N, and C—H⋯O interactions, further supported by weak C—H⋯π interactions. []

27. 4-{(E)-[(2-Hy­droxy­naphthalen-1-yl)methyl­idene]amino}-1,5-dimethyl-2-phenyl-2,3-di­hydro-1H-pyrazol-3-one (β-phase) []

  • Compound Description: This compound is a new polymorphic modification of a previously reported compound. It forms helical chains in its crystal structure due to C—H⋯O hydrogen bonds and offset π–π-stacking interactions. []

28. 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This compound features an intramolecular N—H⋯O interaction that creates an S(6) ring motif. It exhibits disorder in the thienyl-ring flip with specific occupancy factors. []

29. 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile []

  • Compound Description: This compound acts as a ligand, forming complexes with various 3d-transition metals. These complexes exhibit antimicrobial, antimycobacterial, and cytotoxic activities. []

30. 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This Schiff base compound, synthesized by reacting 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carbaxaldehyde, adopts an E configuration about its central C=N double bond and exhibits weak C—H⋯π interactions in its crystal structure. []

31. 4-{[(1E)-(3,5-Dinitro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one·acetonitrile []

  • Compound Description: This compound challenges the conventional understanding of hydrogen bonding in salicylaldimines by exhibiting neither a keto-amine nor a phenolimine form. []

32. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) []

  • Compound Description: This co-crystal is formed by the acetylation of 4-aminoantipyrine in the presence of naphthalene-2,3-diol and acetic acid. It forms a layered motif in its crystal structure due to O–H⋯O=C and N—H⋯O hydrogen bonds. []

33. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide []

  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, each exhibiting different conformations of the pyrazole and phenyl rings. It forms a three-dimensional structure through N—H⋯O and C—H⋯O hydrogen bonds. []

34. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides []

  • Compound Description: This class of compounds exhibits potent antiproliferative activity, particularly against MIA PaCa-2 cells. They reduce mTORC1 activity, modulate autophagy, and disrupt autophagic flux, suggesting their potential as anticancer agents with a novel mechanism of action. []

35. E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP) []

  • Compound Description: 4ATP, synthesized by condensing 5-bromothiophene-2-carboxaldehyde with 4-amino antipyrine, exhibits E-configuration at the azomethine C=N bond. It shows cytotoxic activity against A549 and Vero cell lines. []

36. 2-Halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides []

  • Compound Description: This class of antipyrine derivatives exhibits analgesic, antibacterial, and anti-inflammatory activities. Their crystal packing is stabilized by a network of hydrogen bonds, including N–H⋯O and C–H⋯O interactions, along with C–H⋯π and lone pair⋯π contacts. []

Properties

Product Name

1-(cyclopentylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide

IUPAC Name

1-(cyclopentanecarbonyl)-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-2-carboxamide

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C23H30N4O2/c1-16-15-17(2)27(25-16)20-12-10-19(11-13-20)24-22(28)21-9-5-6-14-26(21)23(29)18-7-3-4-8-18/h10-13,15,18,21H,3-9,14H2,1-2H3,(H,24,28)

InChI Key

PJYMBLIDUSFUGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCCN3C(=O)C4CCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.